Parnafungin A2 -

Parnafungin A2

Catalog Number: EVT-1594732
CAS Number:
Molecular Formula: C23H17NO9
Molecular Weight: 451.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Parnafungin A2 is a natural product found in Microcera larvarum and Fusarium larvarum with data available.
Overview

Parnafungin A2 is a naturally occurring compound belonging to the class of antifungal agents known as parnafungins. It is structurally related to parnafungin A1 and has garnered attention due to its potential therapeutic applications against various fungal infections. Parnafungin A2 exhibits a complex molecular structure and is derived from specific fungal sources, making it a subject of interest in medicinal chemistry and pharmacology.

Source and Classification

Parnafungin A2 is primarily isolated from the fungus Parnospora species, which are known for their ability to produce bioactive metabolites. This compound falls under the classification of biaryl antifungal natural products, characterized by its unique structural features that include multiple aromatic rings and functional groups. The parnafungins are recognized for their potent antifungal activities, particularly against resistant strains of fungi, positioning them as candidates for further pharmaceutical development.

Synthesis Analysis

Methods and Technical Details

The synthesis of parnafungin A2 has been explored through various synthetic strategies. One notable approach involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of biaryl bonds crucial for constructing the compound's core structure. The total synthesis typically includes several key steps:

  1. Formation of Biaryl Core: Utilizing boronic acids in conjunction with palladium catalysts, researchers can achieve efficient coupling reactions.
  2. Oxa-Michael Addition: This step is essential for introducing hydroxyl groups into the structure, enhancing its biological activity.
  3. Reductive Cyclization: Zinc-mediated reduction processes are employed to form cyclic structures within the molecule.

The synthesis process has been reported to yield parnafungin A2 through a series of meticulous reactions, often requiring careful control of reaction conditions to maximize yield and purity .

Molecular Structure Analysis

Structure and Data

Parnafungin A2 possesses a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is C₁₈H₁₉N₃O₄, indicating the presence of nitrogen and oxygen atoms along with carbon and hydrogen.

Key structural features include:

  • Biaryl Framework: Central to its structure, providing stability and contributing to its interaction with biological targets.
  • Functional Groups: Hydroxyl (-OH) groups that enhance solubility and reactivity.

The detailed stereochemistry of parnafungin A2 has been elucidated through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, confirming its three-dimensional conformation .

Chemical Reactions Analysis

Reactions and Technical Details

Parnafungin A2 undergoes various chemical reactions that are pivotal in its synthesis and functionalization:

  1. Cross-Coupling Reactions: These reactions are fundamental in forming the biaryl linkages essential for the compound's structure.
  2. Reduction Reactions: Zinc reductions facilitate the transformation of certain functional groups into more reactive forms, allowing further modifications.
  3. Functional Group Transformations: The presence of hydroxyl groups allows for further derivatization, enhancing the compound's pharmacological profile.

These reactions highlight the versatility of parnafungin A2 in synthetic organic chemistry .

Mechanism of Action

Process and Data

The mechanism of action of parnafungin A2 involves its interaction with fungal cell membranes, disrupting their integrity. This disruption leads to increased permeability, ultimately causing cell death. The specific targets within the fungal cells may include:

  • Ergosterol Biosynthesis: Parnafungin A2 may interfere with pathways responsible for synthesizing ergosterol, a critical component of fungal cell membranes.
  • Cell Wall Integrity: By affecting cell wall synthesis or function, parnafungin A2 contributes to the antifungal effects observed in vitro.

Data from studies indicate that parnafungin A2 exhibits significant antifungal activity against various strains, including those resistant to conventional treatments .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Parnafungin A2 displays several notable physical and chemical properties:

  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide, facilitating its use in biological assays.
  • Stability: Exhibits moderate stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is often determined during synthesis characterization.

These properties are critical for understanding how parnafungin A2 can be formulated into effective therapeutic agents .

Applications

Scientific Uses

Parnafungin A2 holds significant promise in scientific research, particularly in the fields of microbiology and pharmacology:

  • Antifungal Research: Its potent antifungal properties make it a candidate for developing new antifungal drugs targeting resistant strains.
  • Mechanistic Studies: Understanding its mode of action can provide insights into fungal biology and resistance mechanisms.
  • Synthetic Chemistry: The complex synthesis pathways involved in producing parnafungin A2 serve as valuable case studies for developing new synthetic methodologies.
Biogenetic Origins and Biosynthetic Pathways of Parnafungin A2

Evolutionary Context of Heterodimeric Biaryl Tetrahydroxanthones in Fungi

Heterodimeric biaryl tetrahydroxanthones represent an evolutionarily refined class of fungal secondary metabolites characterized by the axial chirality of their biaryl linkage. These compounds, including parnafungin A2, have emerged through convergent evolutionary processes across phylogenetically diverse hypocrealean fungi. Research indicates that the capacity to produce these architecturally complex molecules is not randomly distributed but concentrated within specific fungal lineages, notably the Fusarium larvarum complex (FLC) and related hypocrealean taxa [1]. Cladistic analyses integrating rDNA, mitochondrial rDNA, and protein-coding gene sequences reveal that the FLC forms a monophyletic clade encompassing parnafungin-producing strains, which can be resolved into at least six distinct lineages representing potential cryptic species [1]. This phylogenetic distribution suggests that the biosynthetic capacity for heterodimeric xanthone production evolved early in the evolutionary history of this group, possibly as an adaptive chemical defense strategy.

The ecological significance of these metabolites is underscored by their production in diverse ecological niches, including plant tissues, decomposing plant litter, and lichen thalli. Notably, authentic strains of Fusarium larvarum var. larvarum and F. larvarum var. rubrum (recently reclassified as a distinct species) produce parnafungins and their degradation products, albeit in low titers [1]. Beyond the Fusarium genus, taxonomically distant fungi including Trichonectria rectipila and Cladobotryum pinarense within the Hypocreales order have independently evolved the ability to produce parnafungins and their open-ring forms [1]. This horizontal distribution across taxonomically distinct fungi suggests either horizontal gene transfer of key biosynthetic genes or convergent evolution of chemical defenses in response to similar ecological pressures, such as microbial competition in nutrient-limited environments.

The structural conservation of the biaryl tetrahydroxanthone scaffold across these diverse producers indicates strong selective pressure maintaining this chemical architecture. The inherent strain of the biaryl linkage creates a stable chiral axis that resorts racemization at physiological temperatures, preserving the molecule's three-dimensional configuration essential for biological activity. This evolutionary optimization has resulted in metabolites with potent antifungal properties, positioning them as effective weapons in fungal chemical ecology.

Table 1: Fungal Producers of Biaryl Tetrahydroxanthones

Fungal ProducerTaxonomic ClassificationIsolation SourceChemical Features
Fusarium larvarum complexHypocreales, NectriaceaePlant tissues, plant litterParnafungins A-D, open-ring degradation products
Trichonectria rectipilaHypocreales, BionectriaceaeLichen thalliParnafungins and open-ring forms
Cladobotryum pinarenseHypocreales, HypocreaceaeDecaying woodParnafungins and open-ring forms

Proposed Biosynthetic Machinery for Parnafungin A2 Production

The biosynthesis of parnafungin A2 exemplifies the sophisticated enzymatic machinery underlying complex fungal polyketide assembly. Current evidence supports a model involving iterative type I polyketide synthases (PKS) that collaboratively construct the monomeric tetrahydroxanthone units prior to stereoselective dimerization [6]. Genomic analyses of parnafungin-producing fungi reveal conserved PKS gene clusters containing signature domains essential for tetrahydroxanthone biosynthesis: β-ketoacyl synthase (KS), acyltransferase (AT), product template (PT), acyl carrier protein (ACP), and reductive domains including ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) [6]. The proposed pathway initiates with the assembly of a highly reduced polyketide chain from malonyl-CoA and methylmalonyl-CoA extender units, followed by regioselective cyclization through aldol condensation or Claisen cyclization to form the monomeric tetrahydroxanthone scaffolds.

The dimerization step represents a crucial transformation in parnafungin A2 biosynthesis, involving the formation of the sterically hindered biaryl C-C bond between the C-10a position of the western xanthone unit and the C-10b' position of the eastern xanthone unit. Synthetic studies have demonstrated the feasibility of Suzuki-Miyaura cross-coupling using benzoxaborole-activated intermediates to achieve this challenging connection, suggesting that fungal enzymes may employ analogous oxidative coupling mechanisms [4]. Following dimerization, a highly diastereoselective oxa-Michael addition establishes the tetrahydroxanthone skeleton, creating the characteristic pyran ring system with precise stereocontrol [4].

Post-dimerization modifications include site-specific oxidations mediated by cytochrome P450 monooxygenases and regioselective glycosylations, which contribute to the structural diversity observed among parnafungin congeners. Notably, the isoxazolidinone moiety—a pharmacophoric element essential for antifungal activity—is installed through a Zn-mediated reductive cyclization-Mitsunobu sequence as demonstrated in synthetic reconstructions [4]. This critical transformation likely has its enzymatic counterpart in the producing organisms, possibly involving NADPH-dependent reductases and ATP-dependent ligases. The complete biosynthetic pathway features at least 15 enzymatic steps, reflecting the extraordinary catalytic efficiency of the fungal enzymatic machinery compared to synthetic approaches.

Table 2: Key Enzymatic Domains in Parnafungin A2 Biosynthesis

Enzymatic Domain/StepPredicted FunctionChemical Transformation
Type I PKS (Iterative)Polyketide chain elongationAssembly of octaketide backbone from acetate and propionate units
Product Template (PT) domainRegioselective cyclizationIntramolecular aldol condensation to form xanthone core
Cytochrome P450 monooxygenaseBiaryl oxidative couplingPhenol oxidation and radical coupling
Oxa-Michael cyclaseStereoselective cyclizationTetrahydroxanthone ring formation
NADPH-dependent reductaseIsoxazolidinone precursor activationNitro group reduction
ATP-dependent ligaseIsoxazolidinone ring closureIntramolecular amide bond formation

Enzymatic Mechanisms in Axial Chirality Establishment

The establishment of stable axial chirality in parnafungin A2 represents a paradigm of enzymatic stereocontrol in atroposelective biosynthesis. The molecule's biological activity is exquisitely dependent on its three-dimensional configuration along the biaryl axis, necessitating precise enzymatic control during the dimerization step. Computational analyses of the parnafungin scaffold reveal significant steric congestion around the biaryl bond, with rotational barriers exceeding 30 kcal/mol—sufficient to prevent racemization at physiological temperatures [4]. This high barrier results from ortho-substitution patterns on both aromatic rings that create a "chiral corridor" restricting rotation.

Fungal enzymes achieve stereoselective biaryl coupling through a proposed mechanism involving prochiral substrate orientation within a chiral enzymatic pocket. Oxidative enzymes, likely laccases or cytochrome P450 monooxygenases, generate phenolic radicals that couple in a constrained environment where the enzyme's active site geometry dictates the approach trajectory [4]. This spatial control enforces a specific dihedral angle (between 60-90°) between the two monomeric units, establishing either the R or S axial configuration observed in natural isolates. Synthetic biology approaches have confirmed the critical role of enzyme-substrate complementarity in this process, as demonstrated by the successful use of engineered biocatalysts to achieve enantioselective biaryl couplings in total synthesis [4].

Post-coupling enzymatic modifications further stabilize the chiral axis through stereoselective transformations. The introduction of substituents at positions ortho to the biaryl bond creates additional steric buttressing that "locks" the conformation. Particularly crucial is the stereoselective installation of the C5-hydroxy group, which participates in intramolecular hydrogen bonding networks that stabilize the preferred conformation. Synthetic studies have revealed that complete reversal of C5 stereochemistry can be achieved through oxidation/Evans-Saksena reduction sequences, confirming the importance of this stereocenter in global conformational stability [4]. This enzymatic precision creates a rigid, cup-shaped molecular architecture essential for target recognition, particularly for interaction with the mRNA cleavage and polyadenylation complex in fungi.

The evolutionary refinement of these stereochemical control mechanisms is evidenced by the conservation of axial chirality across structurally related fungal metabolites. Natural isolates consistently exhibit uniform axial configurations, suggesting strong selective pressure maintaining this stereochemical precision. This conservation likely results from the stereospecific requirements for target binding, as evidenced by the dramatically reduced antifungal activity observed in synthetic atropodiastereomers [1] [4]. The enzymatic machinery governing axial chirality thus represents a sophisticated evolutionary adaptation that optimizes molecular recognition while preventing racemization—a chemical strategy that synthetic chemists have only recently begun to emulate successfully.

Table 3: Enzymatic Strategies for Axial Chirality Stabilization

Stabilization MechanismEnzymatic ImplementationStructural Consequence
Steric hindranceOrtho-methylation of xanthone monomersCreates rotational barrier >30 kcal/mol
Intramolecular H-bondingStereoselective hydroxylation at C5 positionForms stabilizing H-bond network
π-Stacking interactionsControlled monomer pre-orientationPositions rings for optimal orbital overlap
Conformational lockingPost-coupling ring formation (oxa-Michael)Fixes dihedral angle through ring strain

Properties

Product Name

Parnafungin A2

IUPAC Name

methyl (10S,11R)-3,5,10-trihydroxy-7,19-dioxo-12,18-dioxa-17-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-1(23),2,4(13),5,14,20(24),21-heptaene-11-carboxylate

Molecular Formula

C23H17NO9

Molecular Weight

451.4 g/mol

InChI

InChI=1S/C23H17NO9/c1-31-22(30)23-14(26)6-5-12(25)17(23)20(28)16-13(32-23)7-9-8-24-18-10(15(9)19(16)27)3-2-4-11(18)21(29)33-24/h2-4,7,14,26-28H,5-6,8H2,1H3/t14-,23-/m0/s1

InChI Key

JYGGQRZQMPCWOX-PSLXWICFSA-N

Synonyms

parnafungin A2

Canonical SMILES

COC(=O)C12C(CCC(=O)C1=C(C3=C(O2)C=C4CN5C6=C(C=CC=C6C4=C3O)C(=O)O5)O)O

Isomeric SMILES

COC(=O)[C@]12[C@H](CCC(=O)C1=C(C3=C(O2)C=C4CN5C6=C(C=CC=C6C4=C3O)C(=O)O5)O)O

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